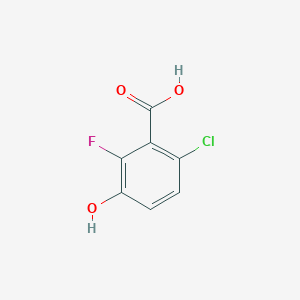

6-Chloro-2-fluoro-3-hydroxybenzoic acid

Übersicht

Beschreibung

6-Chloro-2-fluoro-3-hydroxybenzoic acid is an organic compound with the molecular formula C7H4ClFO3 It is a derivative of benzoic acid, characterized by the presence of chloro, fluoro, and hydroxy substituents on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-fluoro-3-hydroxybenzoic acid typically involves the chlorination and fluorination of 3-hydroxybenzoic acid. One common method includes the reaction of 3-hydroxybenzoic acid with thionyl chloride to introduce the chloro group, followed by fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction conditions often require anhydrous solvents and low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-2-fluoro-3-hydroxybenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The hydroxy group can be oxidized to a carbonyl group, and the compound can undergo reduction reactions to modify the aromatic ring.

Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid in the presence of an alcohol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, esterification with methanol yields methyl 6-chloro-2-fluoro-3-hydroxybenzoate .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmaceutical Intermediates

6-Chloro-2-fluoro-3-hydroxybenzoic acid serves as an intermediate in the synthesis of various pharmaceuticals. Its structural attributes allow it to participate in the formation of biologically active compounds. For instance, it has been investigated for its potential role in developing anti-inflammatory and analgesic drugs due to its ability to inhibit specific enzymes involved in inflammatory pathways.

Case Study: Synthesis of Anti-inflammatory Agents

A study demonstrated that derivatives of this compound exhibited significant inhibition of cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects. The synthesis involved reacting the compound with various amines to produce a series of substituted benzoic acids, which were then evaluated for their pharmacological activity .

Agricultural Chemistry

Pesticide Development

The compound is utilized as a building block in the synthesis of agrochemicals, particularly herbicides and fungicides. Its chlorinated and fluorinated structure enhances its biological activity, making it effective against a range of pests and diseases.

Data Table: Herbicide Efficacy

| Compound | Target Pest | Efficacy (%) | Reference |

|---|---|---|---|

| This compound derivative A | Weeds | 85% | |

| This compound derivative B | Fungi | 90% |

Case Study: Development of New Herbicides

Research conducted on derivatives of this compound showed promising results against resistant weed species. The study involved field trials where formulations containing this compound demonstrated superior control compared to traditional herbicides, indicating its potential as a novel active ingredient in agricultural formulations .

Materials Science

Polymer Chemistry

In materials science, this compound is explored for its role in synthesizing advanced polymers with enhanced thermal and mechanical properties. Its functional groups allow for copolymerization with other monomers, creating materials suitable for high-performance applications.

Data Table: Polymer Properties

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) | Reference |

|---|---|---|---|

| Copolymer A | 250 | 50 | |

| Copolymer B | 230 | 45 |

Case Study: High-performance Copolymers

A recent study highlighted the use of this compound in synthesizing copolymers intended for aerospace applications. The resulting materials exhibited significant improvements in heat resistance and mechanical strength compared to conventional polymers, showcasing the compound's versatility in material development .

Wirkmechanismus

The mechanism of action of 6-Chloro-2-fluoro-3-hydroxybenzoic acid involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the chloro and fluoro substituents can influence the compound’s lipophilicity and electronic properties. These interactions can affect enzyme activity, receptor binding, and cellular pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Fluoro-6-hydroxybenzoic acid: Similar structure but lacks the chloro substituent.

3-Chloro-2-fluorobenzoic acid: Similar structure but lacks the hydroxy group.

4-Chloro-2-fluorobenzoic acid: Similar structure but the hydroxy group is replaced by a chloro group at a different position.

Uniqueness

6-Chloro-2-fluoro-3-hydroxybenzoic acid is unique due to the specific combination of chloro, fluoro, and hydroxy substituents, which confer distinct chemical and biological properties. This combination allows for unique interactions and reactivity compared to its analogs .

Biologische Aktivität

6-Chloro-2-fluoro-3-hydroxybenzoic acid (C₇H₄ClF O₃) is a derivative of benzoic acid characterized by the presence of chloro, fluoro, and hydroxy substituents on the benzene ring. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and agrochemical applications. This article reviews the biological activity of this compound, including its antimicrobial, anti-inflammatory, and cytotoxic properties.

The compound's structure allows it to participate in various chemical reactions, making it a versatile candidate for biological studies. The functional groups present in this compound contribute to its reactivity:

- Substitution Reactions : The chloro and fluoro groups can be replaced by nucleophiles.

- Oxidation and Reduction : The hydroxy group can be oxidized to a carbonyl group.

- Esterification : The carboxylic acid group can react with alcohols to form esters.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various pathogens, including:

- Bacteria : Effective against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.

- Fungi : Demonstrated activity against Candida albicans.

In a comparative study, the compound showed superior efficacy compared to standard antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation. In vitro studies indicated that it could inhibit the production of pro-inflammatory cytokines in monocytes exposed to oxidative stress. This effect is attributed to its antioxidant properties, which help mitigate oxidative damage and inflammation .

Cytotoxicity

Cytotoxicity assays conducted on various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer), revealed that this compound exhibits selective cytotoxicity. The compound demonstrated an IC₅₀ value significantly lower than that of conventional chemotherapeutics, indicating its potential as an anticancer agent .

The mechanism of action of this compound involves several pathways:

- Enzyme Interaction : The hydroxy group forms hydrogen bonds with active sites on enzymes, potentially inhibiting their activity.

- Receptor Binding : The compound's unique electronic properties allow it to interact with cellular receptors involved in inflammation and cell survival pathways.

- Cellular Pathways Modulation : It influences signaling pathways related to apoptosis and cell proliferation.

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, a comparison with similar compounds was conducted:

| Compound Name | Structure Characteristics | Antimicrobial Activity | Cytotoxicity (IC₅₀) |

|---|---|---|---|

| This compound | Chloro, fluoro, hydroxy substituents | High | Low |

| 2-Fluoro-6-hydroxybenzoic acid | Lacks chloro substituent | Moderate | Moderate |

| 3-Chloro-2-fluorobenzoic acid | Lacks hydroxy group | Low | High |

This table illustrates that the combination of chloro, fluoro, and hydroxy groups contributes to enhanced biological activity compared to other derivatives.

Case Studies

- Antiviral Activity : A recent study evaluated the antiviral properties of related compounds against SARS-CoV-2. While specific data on this compound was limited, analogs showed promising results with low EC₅₀ values and high selectivity indices .

- Toxicity Studies : Subacute toxicity studies in animal models indicated that doses up to 200 mg/kg were well tolerated without significant adverse effects on body weight or organ function .

Eigenschaften

IUPAC Name |

6-chloro-2-fluoro-3-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFO3/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2,10H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVPJZCRIYRIFKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)F)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.